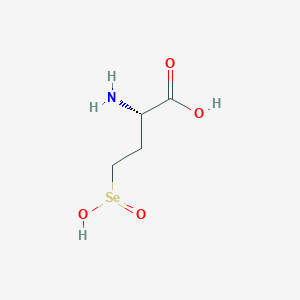
(2S)-2-amino-4-seleninobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-seleninobutanoic acid: is an organic compound that contains selenium, an element known for its unique chemical properties and biological significance. This compound is a derivative of butanoic acid, where the selenium atom replaces a sulfur atom, making it a selenoamino acid. It has a molecular formula of C4H9NO2Se and a molecular weight of 182.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-seleninobutanoic acid typically involves the incorporation of selenium into the amino acid structure. One common method is the selenation of a precursor amino acid using selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective incorporation of selenium .
Industrial Production Methods: Industrial production of this compound may involve large-scale selenation processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-amino-4-seleninobutanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide form of the compound.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-amino-4-seleninobutanoic acid is used as a building block in the synthesis of seleno-containing peptides and proteins. It serves as a precursor for the incorporation of selenium into biomolecules, which can enhance their catalytic and redox properties .
Biology: In biological research, this compound is studied for its role in selenium metabolism and its potential antioxidant properties. It is used in the study of selenoproteins, which are essential for various cellular functions .
Medicine: The compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases and its potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of selenium-enriched supplements and functional foods. It is also used in the development of selenium-based catalysts for chemical reactions .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-seleninobutanoic acid involves its incorporation into selenoproteins, where it acts as a catalytic or structural component. Selenium in the compound can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. The molecular targets include various enzymes and proteins involved in antioxidant defense and cellular signaling pathways .
Comparación Con Compuestos Similares
Selenomethionine: Another selenoamino acid where selenium replaces sulfur in methionine.
Selenocystine: A dimeric form of selenocysteine with similar biological functions.
Uniqueness: (2S)-2-amino-4-seleninobutanoic acid is unique due to its specific structure and the position of the selenium atom. This unique positioning allows it to participate in distinct biochemical pathways and reactions compared to other selenoamino acids .
Propiedades
Número CAS |
923563-05-7 |
|---|---|
Fórmula molecular |
C4H9NO4Se |
Peso molecular |
214.09 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-seleninobutanoic acid |
InChI |
InChI=1S/C4H9NO4Se/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1 |
Clave InChI |
AGHIMIQVCQLDOD-VKHMYHEASA-N |
SMILES isomérico |
C(C[Se](=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(C[Se](=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
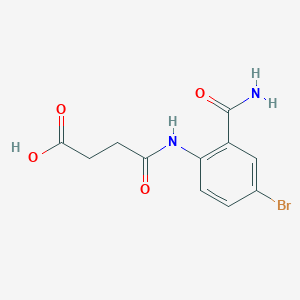
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
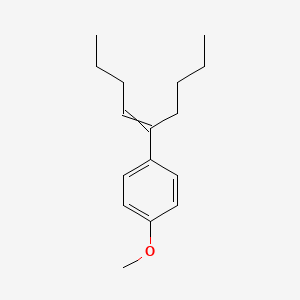
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
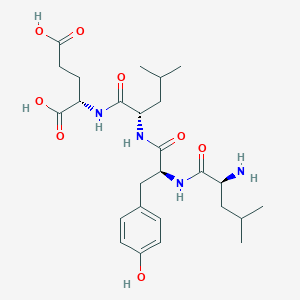
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
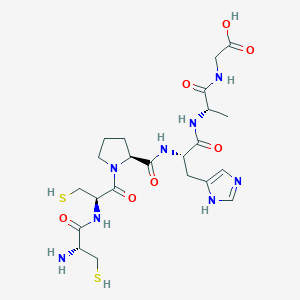
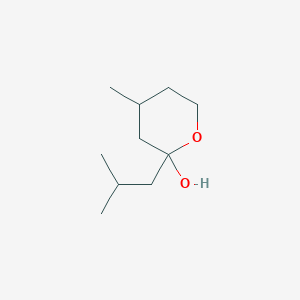
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
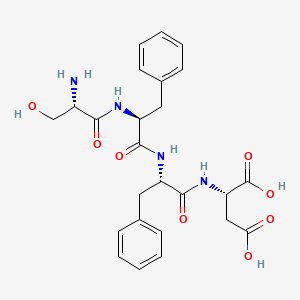
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)

![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
